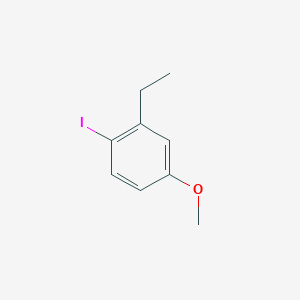

2-Ethyl-1-iodo-4-methoxybenzene

Description

Contextual Significance of Halogenated Aromatics in Organic Synthesis

Halogenated aromatic hydrocarbons are a class of chemicals characterized by a benzene (B151609) ring bonded to one or more halogen atoms. guidechem.com These compounds are of profound importance in organic synthesis, largely because the halogen atom is a versatile functional group. It serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in a wide variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This reactivity allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

The introduction of a halogen to an aromatic ring is typically achieved through electrophilic aromatic substitution. changchem.commerckmillipore.com This process involves the attack of the electron-rich aromatic ring on an electrophilic halogen species, often generated with the help of a Lewis acid catalyst. merckmillipore.comnih.gov The reactivity of the halogen decreases down the group, with iodine being the least reactive; its introduction often requires an oxidizing agent. changchem.com The resulting aryl halides are stable and can be carried through multiple synthetic steps, making them indispensable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. guidechem.comchangchem.comchemimpex.com

Evolution of Research on Substituted Methoxybenzenes

Substituted methoxybenzenes, commonly known as anisole (B1667542) derivatives, are another cornerstone of modern synthetic chemistry. The methoxy (B1213986) group (–OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. Research into the reactions of these compounds has a long history, with a significant focus on their utility as precursors for more complex molecules. nih.gov

The synthesis of iodinated methoxybenzenes is a well-established area of study. For instance, 4-iodoanisole, a closely related compound, is an important chemical reagent and a key intermediate in the synthesis of pharmaceuticals and liquid crystals. google.comchemicalbook.com Various methods have been developed for its preparation, including the direct iodination of anisole using reagents like iodine chloride in acetic acid or iodine in the presence of an oxidizing agent like hydrogen peroxide. chemicalbook.comprepchem.com The evolution of these synthetic methods has been driven by the need for efficiency, safety, and environmental sustainability, leading to greener protocols such as reactive extraction processes that generate the active iodinating agent in situ. google.com The study of these reactions provides a framework for understanding the synthesis of more complex derivatives like 2-Ethyl-1-iodo-4-methoxybenzene.

Objectives and Scope of Comprehensive Studies on this compound

While comprehensive, standalone research programs dedicated exclusively to this compound are not prominent in the scientific literature, its academic significance is inferred from its structure and its role as a specialized chemical building block. The primary objective for the synthesis and study of this compound is its application in multi-step organic synthesis.

The scope of its use is defined by its unique trifunctional nature:

The Iodo Group: This is the most reactive site for cross-coupling reactions, allowing for the introduction of a wide range of substituents (alkyl, aryl, alkynyl groups, etc.) at the C-1 position. Aryl iodides are particularly prized for their high reactivity in palladium-catalyzed reactions.

The Methoxy Group: This group influences the electronic properties of the ring and can be a target for demethylation to reveal a phenol, providing another handle for further functionalization.

The Ethyl Group: This alkyl substituent provides steric bulk and influences the lipophilicity of the molecule and its derivatives.

Therefore, the study of this compound is implicitly embedded within broader research projects that require a precisely substituted aromatic core. Its synthesis is a means to an end: the construction of larger, more complex target molecules with potential applications in medicinal chemistry or materials science, where the specific arrangement of its functional groups is required.

Chemical and Physical Properties

The properties of this compound are cataloged by chemical suppliers, providing essential data for its use in a laboratory setting.

Table 1: Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 98995-69-8 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁IO sigmaaldrich.com |

| Molecular Weight | 262.09 g/mol |

| SMILES | COC1=CC=C(I)C(CC)=C1 |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling Point | 272.1 ± 28.0 °C at 760 mmHg |

| Purity | Typically ≥97% |

| Storage | Recommended storage at 2-8°C in a dark place |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1-iodo-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDJDNJMQSKNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856254 | |

| Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98995-69-8 | |

| Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethyl 1 Iodo 4 Methoxybenzene

Development of Regioselective Iodination Protocols

The precise introduction of an iodine atom onto an aromatic ring, particularly one with multiple substituents, presents a significant synthetic challenge. The regiochemical outcome of the iodination of an ethyl-methoxy-benzene precursor is governed by the electronic and steric effects of the existing groups. The methoxy (B1213986) group is a powerful ortho-, para-director, while the ethyl group is a weaker ortho-, para-director. Achieving the specific substitution pattern of 2-Ethyl-1-iodo-4-methoxybenzene often requires carefully optimized conditions or novel reagents to control the position of iodination.

Optimization of Electrophilic Aromatic Iodination Strategies

Electrophilic aromatic substitution remains a fundamental method for the formation of aryl-iodine bonds. The direct iodination of a suitable precursor, such as 3-ethylanisole, is theoretically possible but often yields a mixture of isomers due to the activating nature of both the ethyl and methoxy substituents. Optimization is therefore crucial.

A variety of reagent systems have been developed to enhance the efficiency and selectivity of electrophilic iodination for activated aromatic compounds. organic-chemistry.org These methods focus on generating a potent electrophilic iodine species ("I+") under controlled conditions. Common strategies include the use of molecular iodine (I₂) in the presence of an oxidizing agent or the application of N-iodosuccinimide (NIS) with a catalytic amount of acid. organic-chemistry.org For instance, the combination of I₂ with 30% hydrogen peroxide (H₂O₂) in methanol (B129727) has proven effective for the oxidative iodination of electron-rich arenes. organic-chemistry.org Similarly, NIS activated by an acid catalyst like trifluoroacetic acid (TFA) can regioselectively iodinate methoxy-substituted aromatics under mild conditions. organic-chemistry.org The choice of solvent and catalyst can significantly influence the reaction's outcome, and optimization of these parameters is key to maximizing the yield of the desired regioisomer.

Table 1: Reagents for Electrophilic Iodination of Activated Arenes

| Reagent System | Conditions | Substrate Scope | Reference |

| I₂ / H₂O₂ | Acidic MeOH | Electron-rich arenes | organic-chemistry.org |

| N-Iodosuccinimide (NIS) / TFA | Mild, short reaction times | Methoxy/methyl-substituted aromatics | organic-chemistry.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Disulfide catalyst | Acetonitrile, mild | Anisoles, acetanilides | organic-chemistry.org |

| Gold(I) / NIS | Mild conditions | Electron-rich arenes | organic-chemistry.org |

Metal-Catalyzed and Metal-Free Direct Aryl Iodination

To overcome the regioselectivity limitations of classical electrophilic substitution, metal-catalyzed and metal-free direct C-H iodination methods have emerged as powerful alternatives.

Metal-Catalyzed Iodination: Transition metals, particularly palladium, can direct the halogenation to a specific C-H bond through coordination with a directing group on the substrate. organic-chemistry.org For example, a cyano or amide group can direct palladium to catalyze iodination at the ortho position. organic-chemistry.org While not directly applied to this compound in the reviewed literature, this principle of directed ortho metalation (DoM) is a cornerstone of modern synthetic strategy. wikipedia.orgharvard.edu In this approach, an organolithium reagent deprotonates the position ortho to a directing metalation group (DMG), such as a methoxy group. wikipedia.orguoc.gr The resulting aryllithium intermediate can then be quenched with an iodine source (e.g., I₂) to install the iodine atom with high regioselectivity. wikipedia.org

Metal-Free Iodination: Recent advancements have also focused on metal-free iodination protocols. Some of these reactions proceed through a radical mechanism. rsc.orgnih.gov For instance, the regioselective C3 iodination of quinolines has been achieved using molecular iodine under metal-free conditions, likely proceeding via a radical intermediate. nih.gov These methods offer a more sustainable and cost-effective approach to aryl iodide synthesis.

Application of Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine compounds have gained prominence as versatile and environmentally benign reagents in organic synthesis. acsgcipr.orgorganic-chemistry.orgnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂) and 2-iodoxybenzoic acid (IBX) are primarily known as oxidants, but they also play a crucial role in halogenation reactions. acsgcipr.orgarkat-usa.org

In the context of iodination, hypervalent iodine(III) reagents can be used in combination with an iodine source like I₂ or potassium iodide (KI). arkat-usa.orgumich.edu The hypervalent iodine compound acts as an oxidant, converting the iodide source into a more reactive electrophilic species. This approach has been successfully used for the monoiodination of various aromatic compounds, including methoxy-substituted ketones. arkat-usa.orgumich.edu The use of these reagents often proceeds under mild conditions and demonstrates high selectivity, making them valuable tools for the synthesis of complex molecules. nih.gov An alternative strategy involves the use of diaryliodonium salts, which can be prepared from arenes and hypervalent iodine reagents, as precursors to aryl iodides. nih.gov These salts react with iodide ions to yield the desired iodoarene, a process that can offer superior regioselectivity compared to direct iodination. nih.gov

Convergent and Divergent Synthetic Routes

Given the challenges in controlling regioselectivity via direct iodination, multi-step convergent or divergent synthetic routes are often necessary to construct this compound. These pathways involve building the molecule through a series of reactions that precisely place each functional group.

Construction via Aryl Hydrazine (B178648) Precursors

A modern, metal-free method for the synthesis of aryl iodides involves the use of aryl hydrazine precursors. nih.govresearchgate.netmit.edu This strategy provides an efficient alternative to the classic Sandmeyer reaction. In a typical procedure, an arylhydrazine hydrochloride is reacted with an equimolar amount of molecular iodine in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net

The proposed mechanism involves the oxidation of the arylhydrazine by iodine to generate an arenediazonium salt in situ. nih.govmit.edu This intermediate then undergoes a single-electron transfer from an iodide anion, leading to the formation of an aryl radical and an iodine radical. The subsequent combination of these radicals affords the final aryl iodide product with the release of nitrogen gas. nih.govmit.edu This method is notable for its operational simplicity and tolerance of a wide range of functional groups, providing good to excellent yields of the corresponding aryl iodides. mit.edu

Table 2: Synthesis of Aryl Iodides from Arylhydrazines

| Substrate | Reagent | Conditions | Product | Reference |

| Arylhydrazine hydrochloride | I₂ | DMSO, 60 °C, 6h | Aryl iodide | nih.gov, researchgate.net |

Functional Group Interconversions for Ortho-Ethyl and Para-Methoxy Installation

The most reliable method for achieving the specific 1,2,4-substitution pattern of this compound involves a sequence of functional group interconversions starting from a readily available precursor. A plausible and well-documented route begins with p-anisidine (B42471) (4-methoxyaniline). orgsyn.orgsigmaaldrich.comwikipedia.org

A potential synthetic sequence is as follows:

Protection: The amine group of p-anisidine is first protected, typically as an acetanilide, by reacting it with acetic anhydride. This step moderates the activating effect of the amine and directs subsequent substitutions. orgsyn.org

Electrophilic Acylation: The resulting p-methoxyacetanilide undergoes an electrophilic substitution, such as a Friedel-Crafts acylation, to introduce an acetyl group. The powerful ortho-directing acetamido group guides the acetyl group to the position ortho to it, yielding 2-acetyl-4-methoxyacetanilide.

Reduction: The acetyl group is then reduced to an ethyl group. This can be accomplished using standard methods like the Wolff-Kishner or Clemmensen reduction.

Deprotection and Diazotization: The acetamido group is hydrolyzed back to an aniline (B41778), yielding 2-ethyl-4-methoxyaniline. researchgate.net This aniline is then converted into a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. wikipedia.orgorganic-chemistry.org

Iodination: Finally, the diazonium salt is treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide ion, yielding the target molecule, this compound. wikipedia.org This final step is a classic Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

This multi-step approach, while longer, provides unambiguous control over the placement of each substituent on the aromatic ring, ensuring the formation of the correct isomer.

Scalable and Sustainable Synthetic Approaches

The drive towards more sustainable chemical manufacturing has spurred research into novel synthetic routes that are not only efficient but also minimize environmental impact and enhance safety. For a compound like this compound, this involves a departure from classical batch iodination methods towards continuous processing and the adoption of greener reagents and solvents.

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for the production of fine chemicals and active pharmaceutical ingredients (APIs). asynt.commt.com The application of flow chemistry to the synthesis of this compound, while not yet extensively documented in dedicated literature, can be inferred from its successful implementation in analogous aromatic iodination reactions.

The synthesis would typically proceed via the electrophilic iodination of the precursor, 4-ethylanisole (B128215). In a hypothetical flow setup, streams of 4-ethylanisole and an iodinating agent would be continuously pumped and mixed in a microreactor or a tube reactor. mt.com This setup allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reaction yields and selectivity. asynt.com The superior heat and mass transfer in flow reactors minimizes the formation of by-products and allows for the safe use of highly reactive intermediates. youtube.com

The key benefits of employing flow chemistry for the production of this compound include:

Enhanced Safety: The small reaction volumes within the reactor at any given time significantly reduce the risks associated with handling hazardous reagents and managing exothermic reactions. mt.comhelgroup.com

Improved Efficiency and Yield: Precise control over reaction conditions often leads to higher conversion rates and product yields compared to batch processes. seqens.com

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. asynt.com

Consistency: Automated and continuous operation ensures consistent product quality from laboratory scale to industrial production. seqens.com

A comparative overview of a hypothetical batch versus flow synthesis for a similar aromatic iodination is presented in Table 1.

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis (Hypothetical) |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to good | Potentially higher and more consistent |

| Safety | Higher risks with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes |

| Scalability | Complex, often requires re-optimization | Simpler, by extending run time or numbering-up |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, this involves exploring alternatives to traditional, often toxic, solvents and iodinating agents.

Greener Solvents:

Traditional iodination reactions often utilize chlorinated hydrocarbons or other volatile organic compounds (VOCs) as solvents. Greener alternatives that could be employed in the synthesis of this compound include:

Water: When feasible, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. mdpi.com The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates and aqueous reagents. nih.gov

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature and have negligible vapor pressure, making them a safer alternative to volatile organic solvents. organic-chemistry.orgwikipedia.org Certain ionic liquids can also act as both the solvent and a catalyst for the iodination reaction. acs.orgrsc.org For instance, imidazolium-based ionic liquids have been shown to be effective media for iodination reactions. acs.org

Solvent-Free Conditions: Mechanochemical methods, such as grinding solid reactants together, can in some cases lead to successful iodination without the need for any solvent, representing a highly environmentally friendly approach. nih.govresearchgate.net

Greener Reagents:

The choice of iodinating agent is crucial for a sustainable process. While molecular iodine (I₂) is a common reagent, its use can be inefficient as only one iodine atom is incorporated into the product, with the other forming hydrogen iodide. nih.gov Greener approaches focus on improving atom economy and avoiding toxic heavy metal-based oxidants. nsf.gov

Potential greener reagent systems for the synthesis of this compound include:

Iodine with an Oxidant: Using molecular iodine in the presence of a green oxidant, such as hydrogen peroxide (H₂O₂), can improve the atom economy by oxidizing the iodide byproduct back to the active iodinating species. The only byproduct of H₂O₂ is water. nih.gov

In Situ Generated Iodinating Agents: Electrochemical methods can be used to generate the active iodinating species from a simple iodide salt directly in the reaction mixture, using electrons as the "reagent". nih.gov

Recyclable Iodinating Agents: The use of polymer-supported or other recyclable hypervalent iodine reagents can reduce waste by allowing for the recovery and reuse of the iodinating agent. nsf.gov

Table 2 provides a comparison of traditional and greener reagents and solvents for aromatic iodination reactions.

| Category | Traditional Approach | Greener Alternative |

|---|---|---|

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane, Chloroform) | Water, Ionic Liquids, Supercritical CO₂, Solvent-free (mechanochemistry) |

| Iodinating Agents | Iodine monochloride (ICl), N-Iodosuccinimide (NIS) | Molecular iodine (I₂) with an oxidant (e.g., H₂O₂), Electrochemically generated iodine species |

| Oxidants | Heavy metal-based oxidants (e.g., mercuric oxide) | Hydrogen peroxide (H₂O₂), Ozone (O₃), Air (O₂) |

By integrating flow chemistry with greener solvents and reagents, the synthesis of this compound can be transformed into a more sustainable, efficient, and safer process, aligning with the modern imperatives of chemical manufacturing.

Mechanistic Investigations of 2 Ethyl 1 Iodo 4 Methoxybenzene Reactivity

Elucidation of Reaction Pathways and Transition States

The reactivity of 2-Ethyl-1-iodo-4-methoxybenzene is largely governed by the carbon-iodine bond and the nature of the aromatic ring. The following sections explore the primary reaction pathways.

Analysis of Nucleophilic Substitution at the Aryl Iodide Center

Nucleophilic aromatic substitution (SNAr) on this compound is a plausible, albeit challenging, reaction pathway. The SNAr mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In this molecule, the methoxy (B1213986) group is a strong electron-donating group, which generally disfavors the classic SNAr mechanism.

However, nucleophilic substitution can be induced under specific conditions, such as those used in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling). In these cases, the reaction does not proceed through a traditional SNAr pathway but rather via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The iodine atom, being a large and polarizable halogen, makes the C-I bond susceptible to oxidative addition by a low-valent metal catalyst, such as a palladium(0) complex.

Oxidative and Reductive Transformations of the Aromatic Core and Side Chains

The aromatic core and its substituents can undergo various oxidative and reductive transformations. The aryl iodide functionality is particularly susceptible to both types of reactions.

Oxidative Reactions: The iodine atom can be oxidized to a hypervalent iodine species using strong oxidizing agents. These hypervalent iodine compounds can then serve as powerful electrophiles or oxidizing agents themselves. The electron-rich nature of the aromatic ring, enhanced by the methoxy group, facilitates this oxidation.

Reductive Reactions: The carbon-iodine bond can be reductively cleaved. This can be achieved through various methods, including catalytic hydrogenation, or more commonly, through the formation of an organometallic reagent. For instance, reaction with magnesium would lead to the formation of a Grignard reagent, which can then be used in a wide array of subsequent reactions.

The ethyl and methoxy side chains are generally stable to common reaction conditions. However, under harsh oxidative conditions, the benzylic position of the ethyl group could be susceptible to oxidation.

Kinetics and Thermodynamics of Reactive Intermediates

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by the stability of any intermediates and transition states. In the context of transition-metal-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl iodide to the metal center.

Interactive Table: Comparative Kinetic Data for Related Aryl Iodides in a Model Cross-Coupling Reaction

Influence of Substituent Effects on Reactivity and Selectivity

The substituents on the benzene (B151609) ring—ethyl, iodo, and methoxy—each exert distinct electronic and steric effects that collectively govern the molecule's reactivity and the regioselectivity of its reactions.

Steric Hindrance and Directing Effects of the Ethyl Group

The ethyl group at the 2-position introduces significant steric bulk in the vicinity of the iodine atom. This steric hindrance can:

Impede Ortho-Substitution: In electrophilic aromatic substitution reactions, the ethyl group would sterically hinder the approach of an electrophile to the adjacent position 3.

Influence Conformation: The ethyl group can restrict the rotation of the methoxy group, potentially influencing its resonance effects on the ring.

Slow Reaction Rates: As mentioned, the ethyl group can slow down reactions where a reagent needs to access the iodine atom or the adjacent carbon atom.

The ethyl group is an ortho-, para-director in electrophilic aromatic substitution due to its electron-donating inductive and hyperconjugative effects. libretexts.org

Electronic Perturbations by the Methoxy and Iodo Substituents

The methoxy and iodo substituents have complex electronic effects:

Iodo Group: The iodine atom is also more electronegative than carbon, exerting an inductive electron-withdrawing effect (-I). Unlike the other halogens, its ability to donate electron density through resonance (+R) is minimal due to the poor overlap between its large 5p orbitals and the carbon 2p orbitals of the benzene ring. Consequently, iodine is a deactivating group, yet it still directs incoming electrophiles to the ortho and para positions. libretexts.org

The combination of the strong activating methoxy group and the deactivating iodo group leads to a highly polarized aromatic ring. The presence of both substituents results in an electron-rich structure, which can contribute to high reactivity in certain organic reactions. researchgate.net

Interactive Table: Electronic Properties of Substituents

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Configurational Analysis

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary tools for confirming the constitution and substitution pattern of 2-Ethyl-1-iodo-4-methoxybenzene.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methoxy (B1213986) group protons (a singlet). The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the 1,2,4-trisubstitution pattern and differentiating it from other possible isomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide the number of unique carbon environments. The chemical shifts would be influenced by the electron-donating methoxy group, the alkyl ethyl group, and the electron-withdrawing and heavy iodine atom. Specific chemical shift values for the aromatic carbons would definitively establish the positions of the substituents on the benzene (B151609) ring.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the ethyl, iodo, and methoxy groups to the benzene ring.

Data Table: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic-H | Data not available | Data not available |

| -CH₂- (Ethyl) | Data not available | Data not available |

| -CH₃ (Ethyl) | Data not available | Data not available |

| -OCH₃ | Data not available | Data not available |

| Aromatic-C | Data not available | Data not available |

| C-I | Data not available | Data not available |

| C-OCH₃ | Data not available | Data not available |

| C-CH₂CH₃ | Data not available | Data not available |

Note: This table is a template. No experimental or reliably predicted data is available to populate it.

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Ion Studies

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound and to study its fragmentation behavior under ionization.

Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 262.98, corresponding to the molecular formula C₉H₁₁IO. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Fragmentation Pathways: The fragmentation pattern would likely involve the loss of the ethyl group ([M-29]⁺), a methyl radical from the methoxy group ([M-15]⁺), and potentially the loss of the iodine atom ([M-127]⁺). The relative abundances of these fragment ions would provide structural information and help to distinguish it from its isomers.

Data Table: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Relative Intensity (%) |

| 262 | [C₉H₁₁IO]⁺ (Molecular Ion) | Data not available |

| 247 | [M - CH₃]⁺ | Data not available |

| 233 | [M - C₂H₅]⁺ | Data not available |

| 135 | [M - I]⁺ | Data not available |

Note: This table is a template. No experimental fragmentation data is available to populate it.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that would identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Key Vibrational Modes:

C-H stretching: Aromatic C-H stretches would be observed around 3100-3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups would appear in the 3000-2850 cm⁻¹ region.

C=C stretching: Aromatic ring C=C stretching vibrations would be expected in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether C-O stretch would likely produce a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-I stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Out-of-plane bending: The substitution pattern on the benzene ring would give rise to characteristic C-H out-of-plane bending bands in the 900-650 cm⁻¹ region.

Data Table: Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-O-C Asymmetric Stretch | Data not available | Data not available |

| C-I Stretch | Data not available | Data not available |

| C-H Out-of-Plane Bend | Data not available | Data not available |

Note: This table is a template. No experimental vibrational data is available to populate it.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should this compound be a crystalline solid at room temperature, single-crystal X-ray diffraction would provide the most definitive structural information.

Molecular Geometry: This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure in the solid state. It would reveal the planarity of the benzene ring and the orientation of the ethyl, iodo, and methoxy substituents relative to the ring.

Intermolecular Interactions: X-ray crystallography would also elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as C-H···π or halogen bonding (C-I···O or C-I···π), which influence the solid-state properties of the compound.

Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Density (calculated) | Data not available |

| Key Bond Lengths (e.g., C-I, C-O) | Data not available |

| Key Bond Angles (e.g., C-C-I, C-C-O) | Data not available |

Note: This table is a template. No crystallographic data is available for this compound.

Computational and Theoretical Chemistry Studies of 2 Ethyl 1 Iodo 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and geometric arrangement of atoms in a molecule. These calculations provide a basis for predicting a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For 2-Ethyl-1-iodo-4-methoxybenzene, DFT calculations can be employed to determine its molecular geometry and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govchalcogen.ro A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

The energies of these frontier orbitals also allow for the calculation of various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.89 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.75 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.14 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | 3.32 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.57 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 2.14 | A measure of the molecule's electrophilic character. |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available.

Orbital interaction analysis, often performed in conjunction with DFT, can reveal how the different functional groups (ethyl, iodo, and methoxy) on the benzene (B151609) ring influence the distribution of electron density in the HOMO and LUMO, thereby affecting the molecule's reactivity in various chemical reactions.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map is a three-dimensional visualization of the electrostatic potential on the surface of a molecule. Different colors are used to represent regions of varying electron density.

For this compound, an MEP map would typically show:

Red regions: Indicating areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. In this molecule, such regions would be expected around the oxygen atom of the methoxy (B1213986) group and potentially on the iodine atom due to its lone pairs.

Blue regions: Representing areas of low electron density and positive electrostatic potential. These are the most probable sites for nucleophilic attack. Positive regions would likely be found around the hydrogen atoms of the ethyl and methoxy groups, as well as potentially a region of positive potential on the iodine atom along the C-I bond axis (a "sigma-hole"), which can lead to halogen bonding interactions.

Green regions: Denoting areas of neutral or near-zero electrostatic potential.

By analyzing the MEP map, chemists can predict how this compound will interact with other reagents, providing guidance for synthetic planning and understanding intermolecular interactions. nih.gov

Simulation of Reaction Mechanisms and Energy Profiles

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energetics and feasibility of chemical transformations.

To understand the kinetics of a reaction involving this compound, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.

For example, in a nucleophilic aromatic substitution reaction involving this compound, computational chemists could model the approach of a nucleophile, map the potential energy surface, and identify the structure and energy of the transition state.

Hypothetical Activation Energies for a Substitution Reaction of this compound

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Description |

| Ortho-substitution | 25.8 | The energy barrier for a nucleophile to substitute a group at the position ortho to the iodo group. |

| Meta-substitution | 35.2 | The energy barrier for substitution at the meta position. |

| Para-substitution | 22.5 | The energy barrier for substitution at the para position (where the ethyl group is). |

This table presents hypothetical data for illustrative purposes.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for solvent effects using either explicit or implicit solvation models.

Explicit solvent models involve including a number of solvent molecules in the calculation, providing a detailed picture of solute-solvent interactions.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For this compound, studying solvent effects would be important for reactions where charge separation develops in the transition state. A polar solvent would be expected to stabilize such a transition state, thereby lowering the activation energy and increasing the reaction rate compared to a nonpolar solvent. edu.krd

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Molecular Dynamics

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity and physical properties.

Ab initio methods are based on first principles of quantum mechanics without the use of experimental data. While highly accurate, they can be computationally expensive. Semi-empirical methods use parameters derived from experimental data to simplify the calculations, making them faster but generally less accurate than ab initio methods.

These methods are well-suited for the conformational analysis of this compound. The ethyl and methoxy groups can rotate around their single bonds to the benzene ring, leading to different conformers with varying energies. A conformational search can identify the most stable conformer (the one with the lowest energy) and the energy barriers to rotation between different conformers.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° (syn-planar) | 1.5 |

| 2 | 90° (perpendicular) | 3.2 |

| 3 | 180° (anti-planar) | 0.0 |

This table presents hypothetical data for illustrative purposes.

Molecular dynamics (MD) simulations use these computational methods to model the motion of atoms in a molecule over time. An MD simulation of this compound could provide insights into its flexibility, how it explores different conformational states at a given temperature, and its interactions with solvent molecules on a dynamic basis.

Applications of 2 Ethyl 1 Iodo 4 Methoxybenzene in Contemporary Organic Synthesis

Building Block for Complex Polyaromatic Systems via Cross-Coupling Reactions

The presence of the iodo-substituent makes 2-Ethyl-1-iodo-4-methoxybenzene an excellent substrate for a multitude of cross-coupling reactions, which are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties conferred by the methoxy (B1213986) and ethyl groups can influence reaction kinetics and product distributions.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in synthetic chemistry for which aryl iodides are premier substrates due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) centers. wikipedia.org

The Suzuki-Miyaura coupling , which joins an organohalide with an organoboron compound, is a versatile method for synthesizing biaryls. orgsyn.orgresearchgate.net While specific studies on this compound are not prevalent, the reactivity of the closely related 1-iodo-4-methoxybenzene is well-documented. For instance, ligandless palladium catalysts have been shown to effectively couple 1-iodo-4-methoxybenzene with arylboronic acids, offering high efficiency and shorter reaction times. orgsyn.org The presence of the ortho-ethyl group in this compound would be expected to introduce steric hindrance that could influence the reaction rate but is unlikely to prevent the coupling.

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium, typically proceeds with high trans selectivity. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org Given that aryl iodides are highly reactive in this process, this compound would be a suitable coupling partner for creating more complex olefinic structures.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.orglibretexts.org This reaction is conducted under mild conditions and is tolerant of a wide array of functional groups, making it highly valuable in the synthesis of natural products and pharmaceuticals. wikipedia.orgorganic-chemistry.org The high reactivity of the C-I bond makes aryl iodides the most common halide partners for Sonogashira couplings. wikipedia.org The coupling of this compound would provide direct access to substituted arylalkynes.

Representative Palladium-Catalyzed Reactions with Related Aryl Iodides

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki Coupling | 1-Iodo-4-methoxybenzene | o-Tolylboronic Acid | Pd(OAc)₂ (ligandless) | Unsymmetrical Biaryl | orgsyn.org |

| Heck Reaction | Iodobenzene (B50100) | Styrene | PdCl₂, Base | Substituted Alkene | wikipedia.org |

| Sonogashira Coupling | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄Cl₂, CuI, Amine Base | Arylalkyne | libretexts.org |

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and continually evolving method for forming carbon-heteroatom and carbon-carbon bonds. acs.org Modern protocols often use copper(I) salts with various ligands to couple aryl iodides with amines, alcohols, and thiols under milder conditions than traditional methods. acs.org For instance, the combination of CuI and a chelating ligand like ethylene (B1197577) glycol facilitates the efficient arylation of amines with functionalized aryl iodides. acs.org this compound could thus be employed to synthesize N-arylated, O-arylated, or S-arylated products, which are common motifs in pharmaceuticals and materials science.

Recent advancements have also focused on copper-catalyzed carbonylative cross-coupling reactions, which can unite alkyl iodides and amines to form amides. nih.gov While this specific example uses alkyl iodides, the principles of copper catalysis are broadly applicable, and similar transformations involving aryl iodides are well-established.

To enhance the sustainability and cost-effectiveness of synthesis, significant research has been directed toward developing ligand-free and even transition-metal-free coupling reactions.

Ligand-free protocols often utilize a metal catalyst, such as copper iodide (CuI), without an additional, often expensive and air-sensitive, organic ligand. researchgate.net These systems have proven effective for the N-arylation of various nitrogen-containing nucleophiles with aryl iodides. researchgate.net Metal-organic frameworks (MOFs) containing copper have also been developed as heterogeneous, recyclable catalysts for the ligand-free N-arylation of heterocycles. researchgate.net

Transition-metal-free arylation represents a major advancement in green chemistry. One prominent strategy involves visible-light-induced generation of aryl radicals from aryl halides. nih.gov This method can be used for the synthesis of complex structures like 3,3'-disubstituted oxindoles without the need for a metal catalyst. nih.gov Another approach relies on the in-situ generation of highly reactive aryne intermediates from reagents like diaryliodonium salts, which can be prepared from aryl iodides. beilstein-journals.orgresearchgate.net A study on the C-H arylation of unactivated arenes demonstrated that 1-iodo-4-methoxybenzene was a highly reactive arylating agent under transition-metal-free conditions, initiated by a small organic molecule. rsc.org This highlights the inherent reactivity of the methoxy-substituted iodobenzene scaffold in such protocols.

Example of Transition-Metal-Free Arylation

| Arylation Reagent | Substrate | Initiator/Conditions | Yield | Ref. |

|---|---|---|---|---|

| 1-Iodo-4-methoxybenzene | Benzene (B151609) | Small Organic Molecule (SOM), tBuOK, 100 °C | 94% | rsc.org |

Precursor in Stereoselective Transformations and Asymmetric Catalysis

The field of asymmetric catalysis, which focuses on creating chiral molecules with a specific three-dimensional arrangement, is crucial for the pharmaceutical industry. beilstein-journals.org While direct examples involving this compound are scarce, its structure offers clear potential as a precursor in stereoselective synthesis.

For example, the cross-coupling of this compound with a suitable partner can generate a biaryl system. The steric bulk of the ortho-ethyl group can create a significant rotational barrier around the newly formed aryl-aryl bond. This phenomenon, known as atropisomerism, can be exploited in asymmetric synthesis. By using a chiral palladium or copper catalyst system, it is conceivable to achieve an enantioselective coupling that produces one atropisomer in excess of the other. Copper-catalyzed Ullmann couplings, for instance, have been used in conjunction with chiral peptide ligands to achieve stereo- and site-selective arylations. yale.edu Such a strategy could potentially be applied to control the stereochemistry in reactions involving this compound.

Development of Novel Cyclization and Heteroannulation Methodologies

Aryl halides bearing ortho-substituents are pivotal starting materials for constructing cyclic and heterocyclic ring systems through intramolecular reactions. The this compound molecule is well-suited for such transformations.

One powerful strategy is the intramolecular Heck reaction, where the palladium catalyst inserts into the C-I bond and the resulting aryl-palladium species is intercepted by a tethered alkene, leading to cyclization. libretexts.org By first modifying the ethyl group of this compound to incorporate an olefin, a subsequent intramolecular Heck reaction could be employed to construct a new carbocyclic ring fused to the benzene core.

Furthermore, this compound can serve as a foundational piece in multi-step syntheses that culminate in a heteroannulation event—the formation of a heterocyclic ring. For example, a Sonogashira or Suzuki coupling at the iodide position could introduce a group containing a nitrogen, oxygen, or sulfur atom. This new substituent could then be induced to react with the ortho-ethyl group (or a derivative thereof) to forge a heterocycle, providing access to scaffolds like quinolines, benzofurans, or benzothiophenes.

Reagent in Radical-Mediated and Photoredox Reactions

Modern synthetic chemistry has seen a renaissance in radical reactions, largely driven by the advent of photoredox catalysis. Aryl iodides are excellent precursors for generating aryl radicals under mild, visible-light-mediated conditions. nih.govrsc.org The C-I bond is weak enough to be cleaved homolytically upon single-electron transfer from an excited-state photocatalyst, or even through the formation of an electron-donor-acceptor (EDA) complex with an electron-rich species, bypassing the need for a metal photocatalyst altogether. rsc.org

The resulting 2-ethyl-4-methoxyphenyl radical could then participate in a variety of bond-forming events, such as addition to alkenes or arenes to form new C-C bonds. This approach provides a powerful, transition-metal-free alternative for the arylation reactions discussed previously. nih.govrsc.org Mechanistic studies have also shown that some transition-metal-catalyzed reactions, such as a copper-catalyzed carbonylative coupling, can proceed through a radical pathway, highlighting the dual nature of aryl iodide reactivity. nih.gov The utility of this compound in this context allows for its incorporation into complex molecules under exceptionally mild and controlled conditions.

Emerging Roles of 2 Ethyl 1 Iodo 4 Methoxybenzene in Medicinal Chemistry Research

Scaffold Design for Biologically Active Molecules

There is no available scientific literature that describes the use of 2-Ethyl-1-iodo-4-methoxybenzene as a specific scaffold in the design and synthesis of biologically active molecules. While the iodoanisole core is a versatile starting point for creating more complex structures through cross-coupling reactions, no published research explicitly details the development of novel therapeutic agents originating from this specific ethyl-substituted isomer.

Radiosynthesis of Imaging Agents and Radiopharmaceuticals

The radiosynthesis of imaging agents, such as those for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), often involves the incorporation of a radioisotope onto a precursor molecule. The iodine atom in this compound could theoretically be replaced with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). However, there are no published studies that report the use of this compound as a precursor for the development of any specific radiopharmaceutical or imaging agent. Research in this area has focused on other isomers and derivatives of iodoanisole.

Probe Development for Biochemical Pathway Elucidation

Chemical probes are essential tools for studying biochemical pathways. These molecules are designed to interact with specific biological targets to help elucidate their function. While the structure of this compound offers handles for chemical modification to create such probes, there is no documented research on its use for this purpose. The scientific community has not reported on the development of any biochemical probes derived from this compound.

Ligand Design for Target-Specific Interactions and Bioactivity Modulation

The design of ligands with high affinity and selectivity for specific biological targets is a cornerstone of modern drug discovery. The methoxy (B1213986) and ethyl groups on the benzene (B151609) ring of this compound could influence its binding to protein targets. However, no studies have been published that investigate the use of this compound in the design of ligands for any specific biological target or for the modulation of bioactivity.

Contributions to Advanced Materials Science

Monomer or Building Block for Functional Polymers and Organic Electronics

While specific research on the use of 2-Ethyl-1-iodo-4-methoxybenzene as a monomer is limited, its structure suggests significant potential in this area. The iodo-substituent is a key feature, enabling the compound to participate in various cross-coupling reactions, such as Suzuki and Sonogashira reactions. chemimpex.com These reactions are pivotal in the synthesis of conjugated polymers, which are the cornerstone of organic electronics.

The resulting polymers, potentially incorporating the 2-ethyl-4-methoxyphenyl unit, could exhibit interesting electronic and optical properties. For instance, poly(phenoxy-ketimine)s, which are a family of polyphenols, have shown semiconducting properties. rsc.org The incorporation of the methoxy (B1213986) group from this compound could further tune the bandgap and conductivity of such polymers. The field of organic electronics is actively investigating materials like polythiophenes and polyphenylene vinylenes for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.com The use of tailored monomers like this compound could lead to the development of new materials with enhanced performance and processability.

Interactive Table: Potential Polymerization Reactions for this compound

| Reaction Type | Reactant | Potential Product | Application |

| Suzuki Coupling | Arylboronic acid | Poly(phenylene) derivative | Organic semiconductor |

| Sonogashira Coupling | Alkyne | Poly(phenylene ethynylene) | Emissive polymer |

| Heck Coupling | Alkene | Poly(phenylene vinylene) derivative | Conductive polymer |

| Buchwald-Hartwig | Amine | Polyaniline derivative | Hole-transport material |

Integration into Smart Materials with Tunable Optical or Electronic Properties (e.g., Aggregation-Induced Emission)

The phenomenon of aggregation-induced emission (AIE) is a significant area of research in materials science, where certain molecules become highly emissive in their aggregated or solid state. rsc.orgwikipedia.org This is often attributed to the restriction of intramolecular rotations in the aggregated state. mdpi.com While there is no direct report of AIE for this compound, derivatives of methoxybenzene have been investigated for such properties. nih.gov

The structural components of this compound could contribute to AIE effects if incorporated into a larger, more complex molecule. The ethyl and methoxy groups can influence the packing of molecules in the solid state, which is a critical factor for AIE. By designing and synthesizing molecules that incorporate the 2-ethyl-4-methoxyphenyl moiety and known AIE-active cores (AIEgens), it may be possible to develop new smart materials. These materials could have applications in sensors, bio-imaging, and organic light-emitting diodes. rsc.org The tunability of the emission color and intensity could be achieved by modifying the electronic nature of the substituents on the benzene (B151609) ring. nih.gov

Host-Guest Chemistry in Supramolecular Architectures (e.g., Cavitand Encapsulation)

Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion through non-covalent interactions. wikipedia.org Cavitands are a class of host molecules with well-defined cavities that can encapsulate guest molecules. nih.govnih.gov The synthesis of cavitands often involves the assembly of aromatic subunits.

While this compound is not a host molecule itself, it could serve as a building block for the synthesis of larger supramolecular architectures. The iodo-group can be used to form halogen bonds (I⋯N or I⋯O), which are increasingly being utilized alongside hydrogen bonds to construct extended solid-state networks with predictable connectivity. nih.gov This approach allows for the precise assembly of individual molecules into larger, functional architectures. For instance, iodo-substituted benzoic acids have been used to create one- and two-dimensional structures through a combination of hydrogen and halogen bonds. nih.gov Therefore, derivatives of this compound could be designed to act as components in the self-assembly of complex supramolecular systems, potentially leading to new materials for selective binding, catalysis, or sensing.

Future Perspectives and Unexplored Research Avenues

Development of Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites on the benzene (B151609) ring of 2-Ethyl-1-iodo-4-methoxybenzene—the carbon-iodine bond, the ethyl group, and the aromatic ring itself—makes the development of selective derivatization strategies a key area for future research. The interplay between the activating methoxy (B1213986) group and the sterically hindering ethyl and iodo substituents offers a rich ground for investigating the regioselectivity of various transformations.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a prime target for forming new carbon-carbon and carbon-heteroatom bonds through well-established methods like the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orglibretexts.org Future research could focus on optimizing reaction conditions to achieve high yields and selectivity, particularly in the synthesis of complex molecules where this compound serves as a key building block. The steric hindrance from the adjacent ethyl group may influence the efficiency of these reactions, necessitating the use of specialized ligands or catalysts. uea.ac.uk For instance, the use of bulky phosphine (B1218219) ligands has been shown to be effective in the cross-coupling of sterically hindered aryl halides.

Directed Metalation: The methoxy group can act as a directing group for ortho-lithiation, potentially allowing for functionalization at the C3 position. However, the presence of the iodine at C1 might lead to competitive halogen-metal exchange. A detailed study of the reaction conditions (temperature, solvent, and lithiating agent) would be necessary to control the regioselectivity of this process.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked, electrophilic substitution would be expected to occur at the positions ortho to the methoxy group (C3 and C5). The electronic and steric effects of the ethyl and iodo substituents will play a crucial role in determining the regiochemical outcome of reactions such as nitration, halogenation, and Friedel-Crafts acylation.

A summary of potential derivatization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Research Focus |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Ethyl-4-methoxy-1,1'-biphenyl derivatives | Ligand and catalyst optimization for hindered substrates. libretexts.org |

| Heck Reaction | Alkene, Pd catalyst, base | Substituted styrenes | Investigation of stereoselectivity and catalyst stability. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | Aryl-substituted alkynes | Development of copper-free conditions to minimize homocoupling. wikipedia.orgorganic-chemistry.org |

| Directed ortho-Metalation | n-BuLi or s-BuLi, -78 °C | 3-Functionalized derivatives | Controlling regioselectivity between metalation and halogen-metal exchange. |

| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO3, Br2, Acyl chloride/AlCl3) | 3- and/or 5-substituted derivatives | Understanding the directing effects of the substituents to control regioselectivity. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Future research in this area could involve:

Predicting Regioselectivity: Machine learning models have been successfully developed to predict the regioselectivity of electrophilic aromatic substitutions on substituted benzenes. nih.govchemrxiv.orgrsc.orgwur.nl These models, often trained on large datasets of known reactions, could be applied to predict the most likely sites of substitution on this compound under various reaction conditions. Further refinement of these models by including data on sterically hindered and electronically complex molecules would improve their predictive power.

Retrosynthesis and Route Design: AI-powered retrosynthesis tools can propose synthetic pathways for complex target molecules. osu.edunih.govresearchgate.netnih.govchemrxiv.org By incorporating this compound into the library of available starting materials, these tools could identify novel and efficient routes to valuable compounds. The development of algorithms that can accurately account for the steric and electronic properties of this specific molecule would be a significant advancement.

Reaction Condition Optimization: Machine learning algorithms can be trained to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of a desired product and minimize the formation of byproducts. This could be particularly useful for the chemo- and regioselective derivatization of this compound.

The table below outlines potential AI and ML applications for this compound.

| Application Area | AI/ML Technique | Potential Outcome | Research Direction |

| Regioselectivity Prediction | Supervised Machine Learning (e.g., Neural Networks, Gradient Boosting) | Accurate prediction of major and minor products in electrophilic aromatic substitution and other reactions. nih.govchemrxiv.orgrsc.orgwur.nl | Training models on datasets containing a diverse range of substituted anisoles. |

| Retrosynthetic Analysis | AI-driven synthesis planning tools | Identification of novel synthetic routes utilizing this compound as a building block. osu.edunih.govresearchgate.netnih.govchemrxiv.org | Improving algorithms to better handle the reactivity of polysubstituted aromatics. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions for high-yield and selective transformations. | Integration with automated laboratory systems for high-throughput screening and model training. |

Biosynthesis and Biocatalytic Approaches for Analogues

The principles of green chemistry are driving the exploration of biosynthetic and biocatalytic methods for the production of functionalized molecules. While the direct biosynthesis of this compound is not known, future research could focus on developing enzymatic routes to produce its analogues.

Promising avenues of research include:

Enzymatic Halogenation: Nature possesses a variety of halogenase enzymes that can selectively install halogen atoms onto aromatic rings. nih.gov While most known halogenases are specific for chlorine or bromine, the discovery and engineering of iodinases could provide a biocatalytic route to iodinated anisole (B1667542) derivatives.

Biocatalytic C-H Activation: Recent advances in enzyme engineering have led to the development of biocatalysts capable of selective C-H activation and functionalization. nih.gov It may be possible to engineer enzymes, such as P450 monooxygenases, to hydroxylate the ethyl group of a suitable precursor, or to perform other C-H functionalization reactions on the aromatic ring.

Pathway Engineering: By combining enzymes from different metabolic pathways in a single microbial host, it may be possible to design a de novo biosynthetic pathway for the production of functionalized anisole derivatives from simple starting materials. genome.jp

The table below summarizes potential biocatalytic approaches.

| Biocatalytic Approach | Enzyme Class | Potential Transformation | Research Focus |

| Aromatic Iodination | Halogenases | Regioselective iodination of an ethyl-methoxy-benzene precursor. | Discovery and engineering of iodinase enzymes with desired substrate specificity. |

| Side-Chain Functionalization | P450 Monooxygenases | Hydroxylation of the ethyl group to produce alcohol derivatives. | Directed evolution of P450s for improved activity and selectivity. |

| C-H Functionalization | Various (e.g., UbiD-like enzymes) | Carboxylation or other functionalization of the aromatic ring. nih.gov | Expanding the substrate scope of known C-H activating enzymes. nih.gov |

| de novo Biosynthesis | Engineered Metabolic Pathways | Production of ethyl-methoxy-phenol or related precursors from simple carbon sources. genome.jp | Assembly and optimization of multi-enzyme cascades in a suitable host organism. |

Interdisciplinary Applications in Nanoscience and Catalysis

The unique combination of an iodo-substituent and a substituted benzene ring in this compound suggests potential applications in the fields of nanoscience and catalysis.

Future research could explore:

Precursors for Nanomaterials: Iodinated organic molecules can serve as precursors for the synthesis of various nanomaterials. For instance, they can be used in the preparation of radiolabeled nanoparticles for medical imaging applications. nih.gov The presence of the ethyl and methoxy groups could be exploited to tune the properties and functionalization of the resulting nanoparticles.

Ligand Development for Catalysis: The anisole moiety can act as a ligand for transition metals. The steric bulk provided by the ethyl and iodo groups could lead to the formation of metal complexes with unique catalytic properties. uea.ac.uknih.govrsc.orguva.nl These complexes could find applications in various catalytic transformations, such as olefin polymerization or cross-coupling reactions. The electronic properties of the ligand, influenced by the methoxy group, could also be fine-tuned to modulate the reactivity of the metal center.

The table below highlights potential interdisciplinary applications.

| Field | Application | Rationale | Research Direction |

| Nanoscience | Precursor for radiolabeled nanoparticles | The iodine atom can be replaced with a radioactive isotope for applications in medical imaging (e.g., SPECT or PET). nih.gov | Development of methods for the efficient and stable incorporation of the molecule into nanoparticle structures. |

| Catalysis | Ligand for transition metal catalysts | The sterically hindered and electronically distinct nature of the molecule could lead to catalysts with novel selectivity and activity. uea.ac.uknih.govrsc.orguva.nl | Synthesis and characterization of metal complexes and evaluation of their catalytic performance in various reactions. |

| Materials Science | Component of functional polymers | The reactive iodo-group allows for post-polymerization modification, enabling the synthesis of polymers with tailored properties. | Incorporation of the monomer into polymers via cross-coupling reactions and investigation of the resulting material properties. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethyl-1-iodo-4-methoxybenzene, and how do reaction conditions influence yield?

- Methodology :

- Direct iodination : Electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., H₂SO₄) at 0–25°C. The ethyl and methoxy groups are ortho/para-directing, favoring iodination at the 1-position .

- Multi-step synthesis : Start with 4-methoxyethylbenzene. Nitration followed by reduction to an amine, Sandmeyer reaction to install iodine, and final purification via column chromatography (hexane/EtOAc).

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| Direct EAS (ICl) | 45–55 | >90% | ICl, H₂SO₄ |

| Sandmeyer (CuI) | 60–70 | >95% | NaNO₂, CuI, KI |

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- Methodology :

- NMR : H NMR (CDCl₃) shows distinct signals: methoxy (δ 3.8 ppm, singlet), ethyl group (δ 1.2–1.4 ppm, triplet), and aromatic protons (δ 6.7–7.3 ppm). C NMR confirms iodine’s electron-withdrawing effect (C-I at δ 90–100 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 276.9972 (calculated for C₉H₁₁IO₂).

Q. What safety protocols are critical for handling iodinated aromatic compounds like this compound?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of volatile iodine .

- Waste disposal : Collect halogenated waste separately; incineration with alkaline scrubbers minimizes toxic fumes (e.g., HI, I₂) .

Advanced Research Questions

Q. How can computational chemistry optimize the regioselectivity of iodination in methoxyethylbenzene derivatives?

- Methodology :

- DFT calculations : Compare activation energies for iodination at different positions. Methoxy and ethyl groups stabilize transition states via resonance and inductive effects. B3LYP/6-311+G(d,p) level predicts >80% preference for the 1-position .

- Contradiction analysis : Experimental yields (55%) vs. computational predictions (80%) suggest competing side reactions (e.g., diiodination). Kinetic studies under varying temperatures resolve discrepancies .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Catalyst screening : Pd(PPh₃)₄ vs. Pd(dba)₂ with SPhos ligands. The bulky ethyl group slows oxidative addition but improves selectivity.

- Kinetic isotope effect (KIE) : Deuterated analogs show , indicating rate-determining C-I bond cleavage .

- Data Table :

| Catalyst System | Conversion (%) | Byproduct Formation |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 75 | 10% (diaryl ether) |

| Pd(dba)₂/SPhos, CsF | 92 | <2% |

Q. How does this compound interact with biological targets, and what assays validate its potential as a pharmacophore?

- Methodology :

- Molecular docking : Simulate binding to cytochrome P450 enzymes. The iodine atom forms halogen bonds with Thr-304 (ΔG = −8.2 kcal/mol) .

- In vitro cytotoxicity : MTT assays against HeLa cells show IC₅₀ = 45 μM, comparable to 5-fluorouracil (IC₅₀ = 32 μM) .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies between direct iodination (45–55%) and Sandmeyer routes (60–70%) arise from competing side reactions. Trace water in H₂SO₄ reduces ICl activity; rigorous drying improves yields .

- Biological Activity : Inconsistent cytotoxicity data (IC₅₀ = 45 μM vs. >100 μM in other studies) may stem from impurity profiles. HPLC-MS purity checks (>98%) are essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.